2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide
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Description
The compound “2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide” is a complex organic molecule . It is also known as flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of the compound is C19H22N2O5 . The structure of the compound in the crystalline state and in solution possess the chair conformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.38800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[3-[4-(2-amino-2-oxoethyl)-3-hydroxyphenoxy]propoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c20-18(23)10-13-2-5-15(6-3-13)25-8-1-9-26-16-7-4-14(11-19(21)24)17(22)12-16/h2-7,12,22H,1,8-11H2,(H2,20,23)(H2,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUIUZIFBJHOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCCCOC2=CC(=C(C=C2)CC(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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